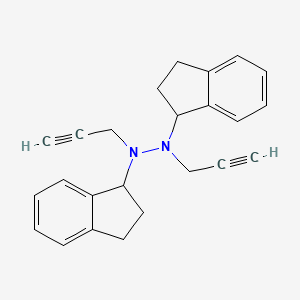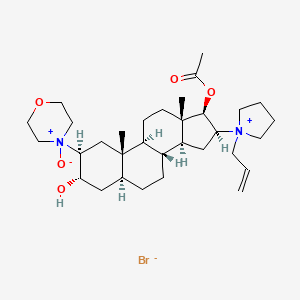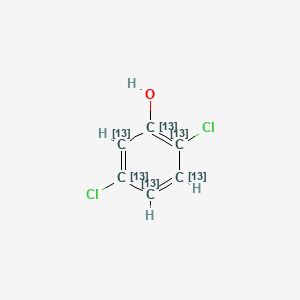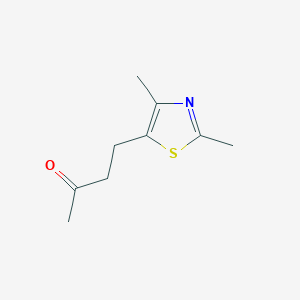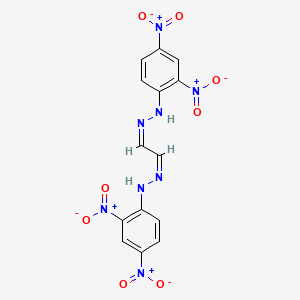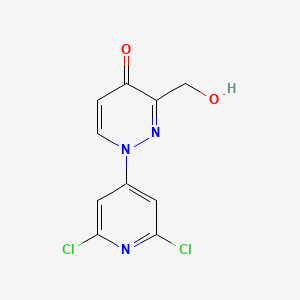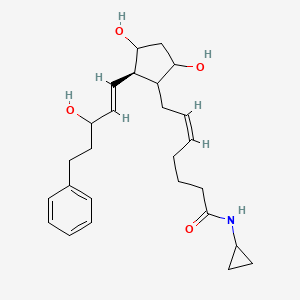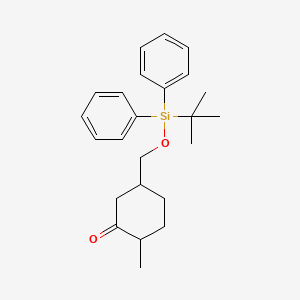![molecular formula C30H26O10 B13857587 [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate is a complex organic compound with a unique structure that includes benzoyloxy, hydroxy, and chromenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether bonds. The key steps in the synthesis may include:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups to prevent unwanted reactions during subsequent steps.
Formation of Benzoyloxy Groups: Reacting the protected intermediate with benzoyl chloride in the presence of a base to form benzoyloxy groups.
Formation of Chromenyl Ether: Reacting the intermediate with 4-methyl-2-oxochromen-7-ol to form the chromenyl ether linkage.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzoyloxy and chromenyl ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and alkoxide ions (RO⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the benzoyloxy groups may yield hydroxyl groups.
Applications De Recherche Scientifique
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate can be compared with other similar compounds, such as:
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: A lipopolysaccharide with a similar structure but different functional groups.
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H26O10 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C30H26O10/c1-17-14-24(32)37-22-15-20(12-13-21(17)22)36-30-27(40-29(35)19-10-6-3-7-11-19)26(25(33)23(16-31)38-30)39-28(34)18-8-4-2-5-9-18/h2-15,23,25-27,30-31,33H,16H2,1H3/t23-,25+,26+,27-,30-/m1/s1 |
Clé InChI |
AKKCDRQNKYKFTQ-GPFDADSCSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


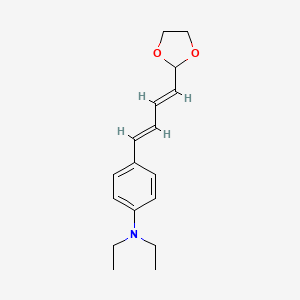

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
